molecular formula C₄₆H₈₄N₁₂ B1144898 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane CAS No. 771464-86-9

1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B1144898
CAS No.: 771464-86-9
M. Wt: 805.24
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane (hereafter referred to as Compound A) is a dimeric macrocyclic compound consisting of two cyclam (1,4,8,11-tetraazacyclotetradecane) units linked via a 1,4-phenylenebis(methylene) group. This structural motif enhances its chelating capacity and stability compared to monomeric cyclam derivatives. Compound A is primarily studied as a pharmaceutical impurity (NMT 0.50% threshold per ICH guidelines) and exhibits anti-HIV activity due to its ability to inhibit viral entry by targeting CXCR4 chemokine receptors .

Properties

CAS No.

771464-86-9

Molecular Formula

C₄₆H₈₄N₁₂

Molecular Weight

805.24

Synonyms

Plerixafor Impurity III; 

Origin of Product

United States

Preparation Methods

Three-Step Process via Bisacylation and Reduction (Patent WO1997008157A2)

This method involves:

  • Bisacylation : Reacting 1,3-diaminopropane with chloroacetyl chloride in the presence of potassium carbonate and methylene chloride at 0–30°C to form a dichlorodiamide intermediate.

  • Cyclization : Treating the dichlorodiamide with 1,3-diaminopropane in acetonitrile at 78–83°C to yield dioxocyclam.

  • Reduction : Using Red-Al® in toluene to reduce dioxocyclam to cyclam.

Key Parameters :

StepReagentsSolventTemperatureTimeYield
1Chloroacetyl chloride, K₂CO₃CH₂Cl₂0–30°C2–4 hrs85–90%
21,3-Diaminopropane, Na₂CO₃CH₃CN78–83°C20–30 hrs70–75%
3Red-Al®Toluene20–35°C2–4 hrs60–65%

Intermediate-Driven Synthesis (Patent CN113801123B)

A Chinese patent outlines cyclam intermediates protected by oxalate groups. The steps include:

  • Protection : Reacting a linear tetraamine with dimethyl oxalate in dichloromethane.

  • Ring-Closing : Using a dihalide (e.g., dibromo-p-xylene) in acetonitrile to form the macrocycle.

  • Deprotection : Hydrolysis with NaOH/ethanol to yield cyclam.

Advantage : Higher selectivity and reduced side reactions due to oxalate protection.

Dimerization Strategies for Target Compound

The target molecule requires linking two cyclam units via 4-(bromomethyl)benzyl groups. Two approaches dominate:

Direct Alkylation of Cyclam (Patent WO1996034860A1)

  • Tosylation : Protecting cyclam with tosyl chloride to form a tritosylated intermediate.

  • Coupling : Reacting the intermediate with α,α'-dibromo-p-xylene in DMF at 80°C.

  • Detosylation : Using HBr/acetic acid to remove protective groups.

Challenges :

  • Low regioselectivity due to multiple reactive amines.

  • Requires rigorous purification (e.g., column chromatography).

Fragment Condensation

An alternative method involves pre-forming benzyl-linked cyclam halves:

  • Synthesis of Monobenzyl Cyclam : React cyclam with 4-(bromomethyl)benzyl bromide in ethanol.

  • Dimerization : Oxidative coupling of monobenzyl cyclam using Cu(I)/O₂ or cross-linkers like glutaraldehyde.

Example Protocol :

ComponentAmountConditions
Monobenzyl cyclam1 equivCuCl (10 mol%), O₂, DMF, 60°C, 24 hrs
Yield40–50%Purity: ~85% (HPLC)

Optimization and Challenges

Solvent and Temperature Effects

  • Alkylation Efficiency : Polar aprotic solvents (DMF, DMSO) enhance reactivity but risk over-alkylation.

  • Side Reactions : Elevated temperatures (>80°C) promote decomposition; optimal range: 60–70°C.

Purification Techniques

  • Chromatography : Silica gel columns with CH₂Cl₂/MeOH/NH₄OH (90:9:1) resolve dimeric products.

  • Crystallization : Recrystallization from ethanol/water improves purity to >95%.

Scalability Issues

  • Cost : Red-Al® is expensive for large-scale reduction; alternatives like NaBH₄/I₂ are less effective.

  • Yield Limitations : Multi-step sequences accumulate losses (overall yield: ~25–30%).

Analytical Characterization

Critical quality controls include:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~12.5 min.

  • MS (ESI) : m/z 805.24 [M+H]⁺.

  • ¹H NMR : δ 2.7–3.5 ppm (m, macrocycle CH₂), 7.3 ppm (s, benzyl aromatic).

Industrial Applications and Impurity Profile

The compound is a byproduct in Plerixafor synthesis, arising from incomplete coupling or over-alkylation. Regulatory guidelines (USP) mandate its control at <0.1% in APIs, necessitating robust purification.

Emerging Methodologies

Recent advances focus on:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for alkylation steps.

  • Enzymatic Catalysis : Lipases for selective tosylation, reducing waste .

Chemical Reactions Analysis

Types of Reactions

1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development and Delivery Systems
This compound has been identified as a potential candidate for drug development due to its ability to form stable complexes with metal ions. Its structure allows for the selective binding of transition metals such as copper(II), which is crucial in developing targeted therapies for diseases like cancer. The complexation properties enhance the efficacy of drugs by improving their solubility and stability in biological systems .

Case Study: Plerixafor
1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is related to Plerixafor (also known as AMD3100), a drug used in stem cell mobilization for hematopoietic stem cell transplantation. The compound acts as a CXCR4 antagonist and has shown efficacy in enhancing the mobilization of stem cells from the bone marrow into the bloodstream. Research indicates that its derivatives can improve the pharmacological profile of Plerixafor by enhancing its binding affinity and selectivity .

Coordination Chemistry

Metal Ion Complexation
The ability of this compound to coordinate with various metal ions makes it a valuable ligand in coordination chemistry. It has been utilized in synthesizing metal complexes that exhibit unique electronic and optical properties. For instance, studies have shown that complexes formed with this ligand can be used in catalysis and as sensors for detecting metal ions in environmental samples .

Table 1: Summary of Metal Complexes Formed with this compound

Metal IonStability Constant (log K)Application Area
Cu(II)27.34Biological systems
Zn(II)21.03Environmental sensing
Ni(II)TBDCatalytic processes

Material Science

Nanomaterials and Catalysts
The synthesis of nanomaterials using this compound has been explored for their potential use in catalysis and as functional materials. Its ability to stabilize nanoparticles allows for the creation of catalysts that are both efficient and selective for various chemical reactions. This application is particularly relevant in green chemistry initiatives where reducing waste and improving reaction efficiency are paramount .

Case Study: Catalytic Activity
Research has demonstrated that metal nanoparticles stabilized by this ligand exhibit enhanced catalytic activity in reactions such as hydrogenation and oxidation. The unique electronic properties imparted by the ligand facilitate these reactions under milder conditions compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The cyclam units act as chelating agents, binding to metal ions through nitrogen atoms. This interaction can influence various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Variations

1,8-Bis(4-((1,4,8,11-Tetraazacyclotetradecane-1-yl)methyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane (Impurity-3)
  • Structural Difference : The 1,8-substitution pattern (vs. 1,11 in Compound A) alters the spatial arrangement of the benzyl-linked cyclam units, leading to distinct steric and electronic properties.
  • Implication : The positional isomerism affects metal-binding selectivity and pharmaceutical impurity profiles. Both compounds share an NMT 0.50% threshold in drug formulations .
3,3’-(4,11-Bis(4-(Trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile
  • Structural Difference : Features trifluoromethylbenzyl substituents and nitrile-terminated propyl chains.
  • Implication : The electron-withdrawing trifluoromethyl groups enhance hydrolytic stability and influence supramolecular interactions (e.g., antiparallel nitrile-nitrile interactions with centroid distances of 3.653 Å). This contrasts with Compound A’s phenylenebis(methylene) linker, which prioritizes rigidity over polar interactions .
1-Benzyl-1,4,8,11-Tetraazacyclotetradecane
  • Structural Difference: A monomeric cyclam derivative with a single benzyl group.
  • Implication : Reduced chelation capacity compared to Compound A. Used as a precursor in synthesizing dimeric macrocycles .
Key Findings:
  • Compound A’s dimeric structure provides multiple coordination sites, enhancing metal-binding versatility compared to TE2A or monomeric derivatives.
  • Trifluoromethyl derivatives exhibit unique stability in crystalline states due to supramolecular interactions, unlike Compound A’s focus on biological activity .

Biological Activity

1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is a complex organic compound featuring a macrocyclic structure known as cyclam. This compound has garnered attention in biological and medicinal chemistry due to its unique binding properties and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C30H60N8\text{C}_{30}\text{H}_{60}\text{N}_8

This structure includes two 1,4,8,11-tetraazacyclotetradecane units connected via benzyl linkers. The tetraazacyclotetradecane moiety is known for its ability to form stable complexes with various metal ions.

Metal Ion Complexation

One of the primary biological activities of this compound arises from its ability to form stable complexes with metal ions. Research indicates that cyclam derivatives exhibit selective binding to transition metals such as copper(II) and zinc(II), which are crucial for various biological processes. For instance:

  • Copper(II) Complexes : The compound has been shown to selectively bind copper ions with high affinity. This property is significant in the context of treating conditions related to copper dysregulation, such as Wilson's disease .
  • Zinc(II) Complexes : The formation of zinc complexes has been linked to antimicrobial activity. Studies demonstrate that cyclam-based zinc complexes can inhibit microbial growth effectively .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of cyclam derivatives. For example:

  • Zinc-Cyclam Complexes : These complexes have demonstrated significant antibacterial activity against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .
  • Inhibition Studies : A study reported that certain cyclam derivatives showed inhibitory effects on topoisomerase I enzymes, which are essential for DNA replication in bacteria and cancer cells .

Cytotoxicity and Anticancer Activity

The biological activity of this compound extends into anticancer research:

  • Cytotoxic Effects : In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis through the generation of reactive oxygen species (ROS) .
  • Targeting Tumor Microenvironments : Research suggests that the compound's ability to modulate tumor microenvironments may enhance its efficacy in cancer therapy by improving drug delivery systems .

Case Studies

Several case studies have explored the biological activity of cyclam derivatives:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of cyclam-based compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Evaluation :
    • A study evaluated the cytotoxicity of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The compound showed significant growth inhibition compared to controls .

Q & A

Q. What are the optimal synthetic routes for 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane, and how can purity be ensured?

The synthesis typically involves multi-step alkylation and cyclization reactions. Key parameters include:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and controlled temperature (60–80°C) to minimize side products.
  • Purification : Employ column chromatography with silica gel (eluent: methanol/chloroform gradient) followed by recrystallization from ethanol .
  • Analytical Validation : Confirm purity via 1H^1H/13C^{13}C NMR (≥95% integration), high-resolution mass spectrometry (HRMS), and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this macrocyclic compound?

  • Structural Confirmation : Use 1H^1H-NMR to verify aromatic protons (δ 7.2–7.4 ppm) and cyclam methylene bridges (δ 2.5–3.5 ppm). X-ray crystallography resolves coordination geometry .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) detects impurities <0.5% .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Experimental Design : Conduct stability studies across pH 2–12 (buffered solutions) at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) and LC-MS.
  • Findings : The compound is stable at pH 5–8 but hydrolyzes rapidly under strongly acidic/basic conditions due to protonation/deprotonation of amine groups .

Advanced Research Questions

Q. How can conflicting reports about its metal-coordination behavior (e.g., Cu2+^{2+}2+ vs. Ni2+^{2+}2+ selectivity) be resolved?

  • Methodological Approach :
    • Spectroscopic Analysis : Compare UV-Vis (d-d transitions) and EPR spectra to identify coordination geometries.
    • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model metal-ligand bond energies and stability constants .
    • Competitive Titration : Use EDTA as a competitor to quantify binding affinities via potentiometry .

Q. What experimental strategies distinguish thermodynamic stability from kinetic inertness in metal complexes of this ligand?

  • Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS of complexation.
  • Kinetic Analysis : Conduct temperature-dependent kinetic experiments (25–60°C) and fit data to the Arrhenius equation to determine activation energy barriers .

Q. How can ligand design be optimized for selective ion transport in membrane technologies?

  • Computational Screening : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to model ion permeation through lipid bilayers.
  • Empirical Testing : Use Ussing chambers to measure transmembrane ion flux under varying pH and ionic strength .

Q. What methodologies validate its application in heterogeneous catalysis (e.g., oxidation reactions)?

  • Catalytic Screening : Test turnover frequency (TOF) in model reactions (e.g., cyclohexane oxidation with H2_2O2_2) under O2_2-free conditions.
  • Surface Characterization : Analyze catalyst stability via XPS and TEM after reuse cycles .

Q. How can environmental impacts of this compound be assessed during disposal or accidental release?

  • Ecotoxicity Assays : Perform acute toxicity tests on Daphnia magna (LC50_{50}) and algal growth inhibition (72-h EC50_{50}).
  • Degradation Pathways : Use LC-QTOF-MS to identify photolytic/byproduct profiles under simulated sunlight .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + XRD) and consult multiple databases (CAS, PubChem) for literature consistency .
  • Advanced Modeling : Integrate COMSOL Multiphysics for reaction simulation and AI-driven parameter optimization (e.g., neural networks for kinetic prediction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.